3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid
Overview
Description
3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid, also known as MPBA, is a derivative of benzoic acid, a carboxylic acid with a wide range of applications in the chemical and pharmaceutical industries. MPBA is a building block for the synthesis of various pharmaceuticals, including drugs and biopolymers. It has been used to synthesize a variety of compounds, including drugs, polymers, and other materials. In addition, MPBA is also used in the synthesis of other compounds, such as polymers and other materials.
Scientific Research Applications
1. Herbicide Synthesis
- Results: The herbicidal activity assays showed that the synthesized compounds had an excellent inhibition effect on barnyard grass in greenhouse experiments. One of the synthesized compounds showed equal herbicidal activity on barnyard grass at 150 g/ha as 300 g/ha Quinclorac in fields in 2019 and 2020 .
2. Medicinal Chemistry
3. Antileishmanial and Antimalarial Evaluation
- Results: The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
4. Synthesis of Antitubercular Compounds
- Results: Some of the synthesized compounds showed potent antitubercular activity against Mycobacterium tuberculosis strain .
5. Synthesis of Antifungal Compounds
6. Synthesis of Antimicrobial Compounds
- Results: The synthesized compounds exhibited antimicrobial activity against the mycobacterium tuberculosis strain H37Rv .
7. Synthesis of Antiviral Compounds
- Results: The synthesized compounds exhibited antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
8. Synthesis of Anticancer Compounds
- Results: The synthesized compounds exhibited anticancer activity against various cancer cell lines .
9. Synthesis of Compounds Active Against Methicillin-Resistant Staphylococcus Aureus and Vancomycin-Resistant Enterococci
properties
IUPAC Name |
3-methyl-2-pyrazol-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-5-9(11(14)15)10(8)13-7-3-6-12-13/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZWVSIXBFPESW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(1H-pyrazol-1-YL)benzoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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